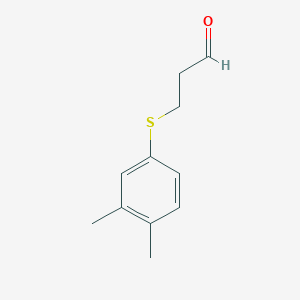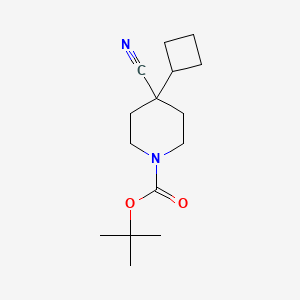
3-((3,4-Dimethylphenyl)thio)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,4-Dimethylphenyl)thio)propanal is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a propanal group attached to a 3,4-dimethylphenylthio moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylphenyl)thio)propanal typically involves the reaction of 3,4-dimethylthiophenol with propanal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process would also incorporate advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
3-((3,4-Dimethylphenyl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: 3-((3,4-Dimethylphenyl)thio)propanoic acid.
Reduction: 3-((3,4-Dimethylphenyl)thio)propanol.
Substitution: Various substituted thioethers depending on the nucleophile used.
科学的研究の応用
3-((3,4-Dimethylphenyl)thio)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((3,4-Dimethylphenyl)thio)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
- 3-((3,4-Dimethoxyphenyl)thio)propanal
- 3-((3,4-Dimethylphenyl)thio)propanoic acid
- 3-((3,4-Dimethylphenyl)thio)propanol
Uniqueness
3-((3,4-Dimethylphenyl)thio)propanal is unique due to the presence of both the aldehyde group and the 3,4-dimethylphenylthio moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC名 |
3-(3,4-dimethylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C11H14OS/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-6,8H,3,7H2,1-2H3 |
InChIキー |
OAHJIOIVMZYGQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)SCCC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol](/img/structure/B13507711.png)




![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)





